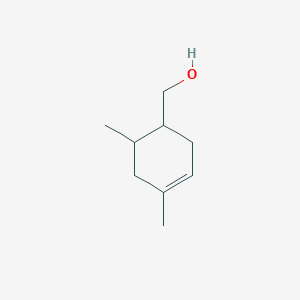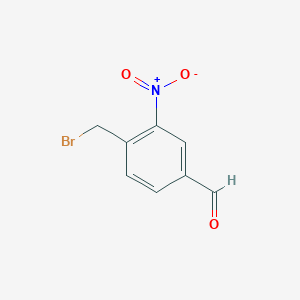
Benzaldehyde, 4-(bromomethyl)-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(bromomethyl)-3-nitro- is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(bromomethyl)-3-nitro- typically involves the bromination of 4-methylbenzaldehyde followed by nitration. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 4-(bromomethyl)-3-nitro- may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining consistent product quality and yield.
Types of Reactions:
Oxidation: Benzaldehyde, 4-(bromomethyl)-3-nitro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: 4-(Carboxymethyl)-3-nitrobenzaldehyde.
Reduction: 4-(Bromomethyl)-3-aminobenzaldehyde.
Substitution: 4-(Azidomethyl)-3-nitrobenzaldehyde or 4-(Cyanomethyl)-3-nitrobenzaldehyde.
Applications De Recherche Scientifique
Benzaldehyde, 4-(bromomethyl)-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(bromomethyl)-3-nitro- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in reduction and other electron-transfer processes. These reactions can affect various molecular targets and pathways, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-Bromobenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
4-(Bromomethyl)benzaldehyde: Lacks the nitro group, similar to 4-bromobenzaldehyde but with a bromomethyl group.
3-Nitrobenzaldehyde: Lacks the bromomethyl group, making it less versatile in substitution reactions.
Uniqueness: Benzaldehyde, 4-(bromomethyl)-3-nitro- is unique due to the presence of both bromomethyl and nitro groups, which confer a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of complex organic molecules.
Propriétés
Numéro CAS |
155526-65-1 |
|---|---|
Formule moléculaire |
C8H6BrNO3 |
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c9-4-7-2-1-6(5-11)3-8(7)10(12)13/h1-3,5H,4H2 |
Clé InChI |
BASKWLYIVXTKQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
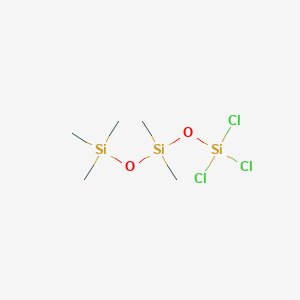
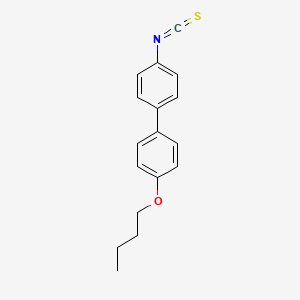
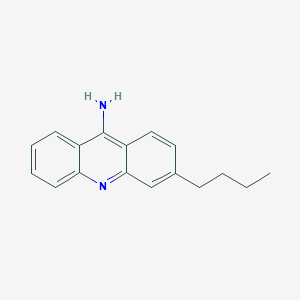

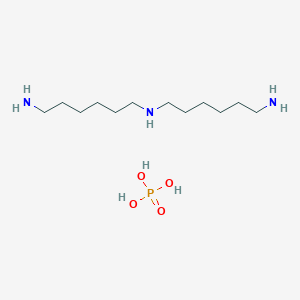
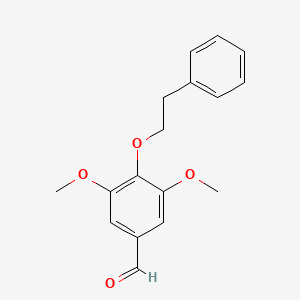
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)



![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
